molecular formula C15H28O7 B605284 Ald-PEG4-t-butyl ester CAS No. 1415329-20-2

Ald-PEG4-t-butyl ester

Cat. No. B605284
M. Wt: 320.38
InChI Key: SCAAICMVIUVGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ald-PEG4-t-butyl ester is a biochemical used for proteomics research . It is a type of Monodispersed Linear PEG provided by CD Bioparticles . The functional group of Ald-PEG4-t-butyl ester is Benzaldehyde/t-butyl ester .


Molecular Structure Analysis

The molecular formula of Ald-PEG4-t-butyl ester is C15H28O7 or C23H35NO8 , and its molecular weight is 320.38 or 453.5 g/mol . The molecule contains a total of 67 bonds, including 32 non-H bonds, 9 multiple bonds, 19 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic secondary amide, 1 aromatic aldehyde, and 4 aliphatic ethers .


Chemical Reactions Analysis

The Ald-PEG4-t-butyl ester contains a benzaldehyde group which can react with aminooxy (ONH2) bearing molecules . The t-butyl ester is a protecting group that can be removed under acidic conditions for further conjugation .

It is stored at -20°C . The exact physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the search results.

Scientific Research Applications

  • Enzyme Stability Enhancement : A study demonstrated that cellulase stability in 1-butyl-3-methylimidazolium chloride is improved by covalently binding the N-terminal α-amino acid residue of commercial cellulase to mPEG-ALD (monomethoxyl-polyethylene glycol aldehyde). This modified cellulase, referred to as Cell-ALD, showed enhanced thermal stability, which could be significant for industrial applications (Li et al., 2013).

  • Alkyl Chain Conformation : Research on alkyl esters of a carboxylic acid attached to a vase-shaped container structure revealed insights into the conformations of alkyl groups in constrained spaces. This study has implications for understanding molecular interactions in confined environments (Purse & Rebek, 2006).

  • Electrolytes for Batteries : A poly(butyl acrylate) based copolymer electrolyte was developed for lithium-sulfur batteries, highlighting the importance of ester groups in the chemical capture of lithium polysulfides. This research could inform the development of more efficient battery technologies (Cai et al., 2019).

  • Thin Film Deposition Techniques : A review on atomic layer deposition (ALD) provided insights into its applications in various fields, including solar cell devices and transistors. ALD is a powerful tool for producing thin films with precise control, which is crucial for advanced material applications (Johnson, Hultqvist, & Bent, 2014).

  • Integrin Inhibitors : Research on PEG conjugates of potent α4 integrin inhibitors highlighted the role of t-butyl esters in achieving sustained levels and bioactivity of these inhibitors in vivo (Smith et al., 2013).

  • Photovoltaic Applications : A study on poly(ethylene oxide) as an effective buffer in photovoltaic cells demonstrated its role in improving electrode interface and efficiency. This research contributes to the development of high-performance solar cells (Jeng et al., 2011).

  • Ionic Liquid Stability : Another study focused on cellulase modified with polyethylene glycol (PEG) at different amino groups, revealing improved stability and activity in an ionic liquid. This has potential implications for industrial biocatalysis (Lu et al., 2018).

  • Catalysis in Organic Synthesis : The synthesis of alkyl aryl thioethers catalyzed by copper(I) iodide in polyethylene glycol (PEG) was demonstrated, showcasing an example of catalysis in organic synthesis (Firouzabadi et al., 2013).

Safety And Hazards

While handling Ald-PEG4-t-butyl ester, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O7/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h5H,4,6-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAAICMVIUVGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ald-CH2-PEG4-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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